N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-16-12(22-17-9)5-15-14(20)11-7-21-8-13(19)18(11)6-10-3-2-4-23-10/h2-4,11H,5-8H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRMGVANSVELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.
Synthesis and Structural Characteristics
The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves cyclization reactions that form the oxadiazole ring, followed by various substitution reactions to introduce functional groups that enhance biological activity.
Antitumor Activity
- Mechanism of Action : The oxadiazole moiety has been linked to various antitumor mechanisms, including inhibition of DNA topoisomerases and induction of apoptosis in cancer cells. Studies have shown that derivatives containing the 1,2,4-oxadiazole structure exhibit significant cytotoxicity against several cancer cell lines.
-
Research Findings :
- A study demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines (CEM and MCF-7) .
- Flow cytometry analysis revealed that these compounds induce apoptosis through the activation of caspase pathways and upregulation of p53 protein levels .
Antimicrobial Activity
- Broad-Spectrum Effects : The presence of the thiophene group in the structure enhances antimicrobial activity. Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi.
- In Vitro Studies : Research indicates that 1,2,4-oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymatic pathways .
Anti-inflammatory Properties
- Mechanism : Some studies suggest that oxadiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Evidence : Compounds with similar structures have been reported to reduce inflammation in animal models by modulating immune responses .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
| Study | Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1 | 5a | MCF-7 | 0.65 | Apoptosis induction via p53 |
| 2 | 17a | HeLa | 2.41 | Cell cycle arrest at G0-G1 |
| 3 | 16b | PANC-1 | Not specified | DNA topoisomerase inhibition |
Scientific Research Applications
Case Studies
- In Vitro Studies : A study screened several oxadiazole derivatives against a panel of human cancer cell lines, revealing that some compounds exhibited IC50 values lower than standard chemotherapy agents, indicating higher potency .
- Animal Models : In vivo studies have shown that certain oxadiazole derivatives can significantly reduce tumor growth in xenograft models, suggesting their potential for development into therapeutic agents .
Case Studies
- Broad-Spectrum Efficacy : Research has shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .
- Synergistic Effects : Combining oxadiazole derivatives with existing antibiotics has demonstrated enhanced efficacy, suggesting potential for use in combination therapies to combat antibiotic resistance .
Summary Table of Applications
| Application Type | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 values lower than standard agents |
| Targeting oncogenic pathways | Significant tumor reduction in vivo | |
| Antimicrobial | Disruption of bacterial cell walls | Effective against Gram-positive/negative bacteria |
| Inhibition of enzymatic activity | Enhanced efficacy when combined with antibiotics |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-methyl-1,2,4-oxadiazole ring undergoes nucleophilic substitution at the methyl group. For example:
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Alkylation : Reaction with methyl iodide in ethanolic KOH yields methylthio derivatives .
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Amination : Hydrazine hydrate cleaves the oxadiazole ring, forming hydrazino-triazole derivatives .
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, KOH, ethanol | Methylthio-oxadiazole derivative | 85% | |
| Hydrazine hydrate, reflux | Hydrazino-triazole | 78% |
Oxidation Reactions
The thiophene ring is susceptible to oxidation:
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Sulfoxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane produces sulfoxide derivatives.
Table 2: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| m-CPBA, DCM, RT | Thiophene sulfoxide | 72% |
Hydrolysis Reactions
The oxadiazole ring hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : HCl/ethanol cleaves the oxadiazole to form amides .
-
Basic Hydrolysis : NaOH yields carboxylic acid derivatives.
Table 3: Hydrolysis Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, ethanol, reflux | Morpholine-3-carboxamide | 68% | |
| 2M NaOH, 80°C | Carboxylic acid derivative | 75% |
Cycloaddition Reactions
The oxadiazole participates in 1,3-dipolar cycloadditions:
Table 4: Cycloaddition Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Propargyl bromide, CuI, DIPEA | Isoxazole-morpholine hybrid | 63% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Table 5: Cross-Coupling Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-thiophene derivative | 81% |
Ring-Opening and Rearrangement
The morpholine ring opens under strong bases:
Table 6: Ring-Opening Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃, methanol, 60°C | Amino alcohol derivative | 70% |
Functionalization via Mannich Reactions
The carboxamide group participates in Mannich reactions:
Table 7: Mannich Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Formaldehyde, piperidine, EtOH | Tertiary amine derivative | 65% |
Comparison with Similar Compounds
Core Heterocycle Modifications
Morpholine vs. Isoxazole/Thiazole Derivatives
- Target Compound: The 5-oxo-morpholine core provides a polar, hydrogen-bond-donating site absent in non-oxidized morpholine derivatives (e.g., 7-methyl-4-(morpholin-4-ylmethyl)-6-isopropylchromen-2-one, ). This could improve aqueous solubility compared to simpler morpholine analogs .
- Isoxazole Analogs : Compounds like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () lack the morpholine ring but share the thiophene and heterocyclic carboxamide motifs. The isoxazole’s lower polarity may reduce solubility but enhance membrane permeability .
Thiophene Substituent Variations
- Positional Isomerism: The target compound’s thiophen-2-ylmethyl group differs from analogs with 3-thienyl (e.g., N-[2-(ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide, ).
- Substituent Effects : Methylation at the thiophene’s 5-position (as in ’s analogs) may increase steric bulk compared to the unsubstituted thiophene in the target compound, impacting target engagement .
Oxadiazole and Carboxamide Linkers
- Oxadiazole Substituents : The 3-methyl-1,2,4-oxadiazole in the target compound contrasts with analogs featuring ethyl or methylthio groups (e.g., 2-ethoxy-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide, ). Methyl substitution on oxadiazole balances lipophilicity and metabolic stability .
- Carboxamide Connectivity: The direct linkage of the oxadiazole-methyl group to the morpholine nitrogen is unique. In contrast, compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () use thiazole or furan linkers, which may alter conformational flexibility .
SAR Insights
- Polarity and Solubility: The 5-oxo-morpholine core likely increases solubility compared to non-oxidized morpholine analogs but may reduce blood-brain barrier penetration.
- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole moiety resists enzymatic degradation better than ester or thioether groups in analogs (e.g., ’s methylsulfanyl derivatives) .
- Bioactivity : Thiophene-containing analogs (–4) are frequently explored as kinase inhibitors or antimicrobials. The target compound’s unique architecture may optimize interactions with ATP-binding pockets or microbial enzymes .
Data Comparison Table
Preparation Methods
Amidoxime-Based Cyclization
The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For the 3-methyl-1,2,4-oxadiazole-5-methylamine subunit:
- Step 1 : Reaction of propionamidoxime (derived from propionitrile and hydroxylamine) with chloroacetyl chloride in the presence of triethylamine yields 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole .
- Step 2 : Ammonolysis of the chloromethyl intermediate with aqueous ammonia generates the primary amine (3-methyl-1,2,4-oxadiazole-5-methylamine ) in 75–85% yield.
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Propionamidoxime | DCM | 0–5°C | 78 |
| Chloroacetyl chloride | Et3N | Reflux | 82 |
Vilsmeier Reagent-Mediated Activation
An alternative route employs Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization:
- Methyl propionate and amidoxime react in a one-pot procedure under NaOH/DMSO superbase conditions, forming the oxadiazole ring at room temperature. This method offers moderate yields (60–70%) but simplifies purification.
Synthesis of 5-Oxo-4-(Thiophen-2-ylMethyl)Morpholine-3-Carboxylic Acid
Morpholine Ring Functionalization
The morpholine scaffold is constructed via Mannich reaction or cyclization of ethanolamine derivatives :
- Step 1 : 4-(Thiophen-2-ylmethyl)morpholine-3-carboxylic acid ethyl ester is synthesized by alkylating morpholine-3-carboxylic acid ethyl ester with 2-(bromomethyl)thiophene in the presence of K2CO3.
- Step 2 : Oxidation of the morpholine ring with Jones reagent (CrO3/H2SO4) introduces the 5-oxo group, yielding 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in 65–70% yield.
Optimization Data :
| Oxidation Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Jones reagent | Acetone | 4 | 68 |
| KMnO4 | H2O | 6 | 52 |
Thiophene Incorporation via Alkylation
Alternative methods utilize Ugi multicomponent reactions to introduce the thiophene moiety directly:
- Thiophene-2-carbaldehyde , morpholine-3-carboxylic acid , and an isocyanide undergo a four-component reaction, followed by cyclization to form the substituted morpholine. This approach achieves 60–75% yields but requires stringent stoichiometric control.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 3-methyl-1,2,4-oxadiazole-5-methylamine with 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
- Reaction Conditions : DCM, 0°C to room temperature, 12–16 hours.
- Yield : 80–85% after silica gel chromatography.
Side Reactions :
- Over-activation of the carboxylic acid leading to oxazolone formation (mitigated by low temperatures).
- Epimerization at the morpholine stereocenter (controlled via racemization inhibitors like HOAt).
Mixed Anhydride Method
For scale-up synthesis, isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with the amine to form the amide bond. This method offers comparable yields (78–82%) but requires anhydrous conditions.
Purification and Characterization
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Amidoxime cyclization | High regioselectivity | Multi-step purification | 78 |
| Vilsmeier activation | One-pot synthesis | Moderate yields | 65 |
| Ugi reaction | Convergent synthesis | Sensitivity to moisture | 70 |
| EDC coupling | High efficiency | Cost of reagents | 85 |
Q & A
Q. What synthetic strategies are recommended for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Heterocycle assembly : Formation of the morpholine-3-carboxamide core via cyclization of precursor amines and carbonyl derivatives under reflux in ethanol or DMF .
- Oxadiazole incorporation : Coupling the 3-methyl-1,2,4-oxadiazole moiety using carbodiimide-based reagents (e.g., EDCI) in anhydrous conditions .
- Thiophene functionalization : Alkylation of the morpholine nitrogen with thiophen-2-ylmethyl halides in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) yields >65% purity .
Q. How is structural confirmation achieved post-synthesis?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify key protons (e.g., oxadiazole methyl at δ 2.4 ppm) and carbons (amide carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 393.12) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-N (1250–1350 cm) validate functional groups .
- X-ray crystallography : Single-crystal diffraction (SHELX suite) resolves absolute configuration and torsion angles .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Replace thiophen-2-ylmethyl with furan or pyridine derivatives to probe electronic effects .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the oxadiazole ring to enhance metabolic stability .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR .
- Data correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to identify trends .
Q. What strategies resolve contradictions in biological activity across assays?
- Methodological Answer :
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
- Purity reassessment : Re-chromatograph the compound and verify by HPLC (>95% purity) to rule out impurity interference .
- Assay condition optimization : Adjust pH (7.4 vs. 6.5) or temperature (25°C vs. 37°C) to mimic physiological environments .
Q. How can crystallographic data improve mechanistic understanding?
- Methodological Answer :
- Single-crystal growth : Use vapor diffusion (ethanol/water) to obtain diffraction-quality crystals .
- SHELX refinement : Analyze bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to map steric hindrance .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds with solvent) influencing stability .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
- Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 12, 24 h .
- Bioanalysis : LC-MS/MS quantifies compound levels (LLOQ: 1 ng/mL) using deuterated internal standards .
- Metabolite identification : HPLC-QTOF detects phase I/II metabolites (e.g., oxadiazole hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
